- Preparation of (cis)-4-hydroxy-4-phenyl-L-proline derivatives as ACE inhibitor intermediates, Federal Republic of Germany, , ,

Cas no 96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid)

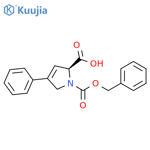

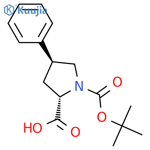

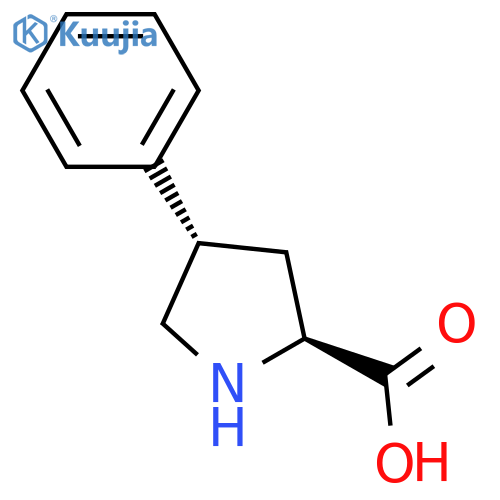

96314-26-0 structure

Produktname:(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid

- (4S)-4-Phenyl-L-proline

- BROMOACETIC ACID METHYL ESTER

- C11H13NO2

- L-Proline, 4-phenyl-, (4S)-

- Trans-4-phenyl-L-proline

- 4-Phenyl-prolin

- 4-phenylproline

- (4S)-4-Phenyl-L-proline (ACI)

- L

- L-Proline, 4-phenyl-, trans- (ZCI)

- Proline, 4-phenyl- (6CI)

- DA-59670

- L-Proline, 4-phenyl-, trans-

- AKOS006286465

- F11095

- HY-W067473

- (2s,4s)-4-phenyl-pyrrolidine-2-carboxylic acid

- CS-0059274

- CHEMBL4084026

- EN300-214558

- 96314-26-0

- (S)-4-Phenyl-L-proline

- AKOS016015828

- (trans)-4-phenyl-L-proline

- DTXSID40510299

- SCHEMBL124005

- EC 416-020-1

- AS-66731

-

- MDL: MFCD08063935

- Inchi: 1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1

- InChI-Schlüssel: JHHOFXBPLJDHOR-ZJUUUORDSA-N

- Lächelt: C([C@H]1NC[C@H](C2C=CC=CC=2)C1)(=O)O

Berechnete Eigenschaften

- Genaue Masse: 191.09500

- Monoisotopenmasse: 191.094628657g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 2

- Komplexität: 211

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -1

- Topologische Polaroberfläche: 49.3Ų

Experimentelle Eigenschaften

- Dichte: 1.186

- PSA: 49.33000

- LogP: 1.54550

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Sicherheitsinformationen

- Code der Gefahrenkategorie: 43-62

- Sicherheitshinweise: S22; S36/37

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R43

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-214558-10.0g |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 10g |

$228.0 | 2023-06-01 | ||

| Enamine | EN300-214558-0.5g |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 0.5g |

$36.0 | 2023-09-16 | ||

| Chemenu | CM198637-5g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 95% | 5g |

$444 | 2021-06-09 | |

| Chemenu | CM198637-10g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 95% | 10g |

$715 | 2021-06-09 | |

| eNovation Chemicals LLC | D501042-5g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid HCl salt |

96314-26-0 | 97% | 5g |

$920 | 2024-05-24 | |

| Chemenu | CM198637-5g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 95% | 5g |

$*** | 2023-05-29 | |

| Chemenu | CM198637-10g |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 95% | 10g |

$*** | 2023-05-29 | |

| Key Organics Ltd | AS-66731-10MG |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Enamine | EN300-214558-5g |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 5g |

$122.0 | 2023-09-16 | ||

| Enamine | EN300-214558-10g |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid |

96314-26-0 | 10g |

$228.0 | 2023-09-16 |

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Preparation of 4-phenylprolines as fosinopril intermediates, United States, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 12 h, rt → reflux

Referenz

- Method for preparing fosinopril sodium and key intermediate, China, , ,

Synthetic Routes 4

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Lithium , Ammonia Solvents: Ammonia

Referenz

- Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines, Journal of Medicinal Chemistry, 1988, 31(6), 1148-60

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 5 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 5 °C; 30 min, 20 - 25 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt → 90 °C; 20 h, 90 °C

1.5 Reagents: Ammonia Solvents: Water ; 2 h, pH 3 - 3.5, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 5 °C; 30 min, 20 - 25 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt → 90 °C; 20 h, 90 °C

1.5 Reagents: Ammonia Solvents: Water ; 2 h, pH 3 - 3.5, 10 °C

Referenz

- Purification of fosinopril sodium and preparation, purification, and recovery of racemic fosinopril, India, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C → rt

Referenz

- Preparation of substituted N-(arylsulfonyl)proline derivatives as potent cell adhesion inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 108 °C

Referenz

- Method for preparing fosinopril and salt thereof, China, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 16 h, rt

Referenz

- Labeled molecular imaging agents and methods of use, United States, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid

Referenz

- Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-proline, Tetrahedron Letters, 1986, 27(2), 151-4

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Raw materials

- (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid

- 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-4-phenyl-, 1-(phenylmethyl) ester, (S)- (9CI)

- L-Proline,1-benzoyl-4-[(methylsulfonyl)oxy]-, cis- (9CI)

- trans-1-Benzoyl-4-phenylpyrrolidine-2-carboxylic acid

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Preparation Products

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Verwandte Literatur

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

2. Caper tea

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid) Verwandte Produkte

- 118758-50-2((2R,3S)-3-Phenylpyrrolidine-2-carboxylic acid)

- 103290-40-0((2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid)

- 82087-73-8((2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid)

- 103290-41-1(D-Proline,4-phenyl-, trans- (9CI))

- 3005-68-3(3-Phenylpyrrolidine-2-carboxylic acid)

- 1427021-27-9(Ethyl 5-amino-1-pyrazin-2-yl-pyrazole-3-carboxylate)

- 891127-84-7(N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-3-fluorobenzamide)

- 251925-08-3(1-(4-Fluoro-benzyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester)

- 1824145-86-9(3-Isothiazolidinemethanol, 2-methyl-, 1,1-dioxide)

- 1021228-20-5(N-(4-{2-[(cyclohexylmethyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96314-26-0)(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Reinheit:99%

Menge:5g

Preis ($):458.0